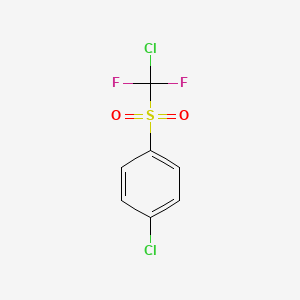

1-氯-4-((二氯氟甲基)磺酰基)苯

描述

1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene is a chemical compound that is part of the sulfonyl benzene family. It is characterized by a benzene ring substituted with a chloro group and a chlorodifluoromethylsulfonyl group. The presence of these functional groups suggests that the compound could be reactive in sulfonylation reactions and may have interesting physical and chemical properties.

Synthesis Analysis

The synthesis of sulfonyl benzene derivatives can be achieved through Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been used as a reaction medium and Lewis acid catalyst for the sulfonylation of benzene and substituted benzenes with sulfonyl chloride derivatives, leading to high yields of diaryl sulfones under ambient conditions . Although the specific synthesis of 1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonyl benzene derivatives can vary significantly. For example, the molecule of 3-[2-(4-chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one contains nearly planar segments with specific inclinations between the sulfonyl plane and other parts of the molecule . Similarly, the structure of 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide shows specific dihedral angles between the benzene rings and the benzisothiazole ring system . These examples highlight the importance of molecular conformation in sulfonyl benzene compounds, which could also be relevant for 1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene.

Chemical Reactions Analysis

Sulfonyl benzene compounds can undergo various chemical reactions. The sulfonation of benzene and its derivatives, for example, has been extensively studied, with sulfur trioxide being a common reagent for introducing sulfo groups into aromatic compounds . The reactivity order and the influence of substituents on the sulfonation process are important considerations. Additionally, the synthesis of heterocyclic compounds involving sulfonyl benzene derivatives has been reported, where dilithiation followed by reaction with dihalo compounds or esters leads to the formation of five-membered heterocycles .

Physical and Chemical Properties Analysis

The physical properties of sulfonyl benzene derivatives, such as solubility, can be influenced by the nature of the substituents. For example, the solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been measured, showing a decrease in solubility from chloroform to ethanol . These findings suggest that the physical properties of 1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene could also be solvent-dependent and may be well-correlated using equations like the modified Apelblat equation.

科学研究应用

弗里德尔-克拉夫茨磺酰化

- 1-丁基-3-甲基咪唑氯化铝离子液体已被用作苯和取代苯的弗里德尔-克拉夫茨磺酰化反应的介质,在环境条件下显示出增强的反应活性和高产率的二芳基砜。这项研究展示了这些离子液体在促进高效磺酰化反应中的潜力 (Nara、Harjani 和 Salunkhe,2001)。

晶体结构分析

- 对 4-氯-N-(3-甲基苯甲酰)苯磺酰胺等化合物的研究提供了对其晶体结构的见解,包括不同苯环之间的二面角和氢键模式。这项研究有助于了解磺酰基苯衍生物的分子和晶体学特征 (Suchetan 等,2011)。

磺化和磺酰化反应

- 已经对苯及其衍生物与三氧化硫的磺化和磺酰化进行了研究,以了解它们的反应性和磺基衍生物的形成。这项研究对于开发有机合成中的磺酰化技术至关重要 (Cerfontain、Zou、Bakker 和 Van der Griendt,1994)。

溶解度研究

- 已经测量了 1-氟-4-(甲磺酰基)苯在各种有机溶剂中的溶解度,为该化合物在不同溶剂体系中的应用提供了有价值的数据。这些信息对于它在化学过程和制剂中的使用至关重要 (Qian、Wang 和 Chen,2014)。

合成和表征

- 已经对各种磺酰基苯衍生物的合成和表征进行了大量研究。这些研究通过提供新的合成途径和了解这些化合物在各个行业中潜在应用的特性,为该领域做出了贡献 (Smolobochkin 等,2018)。

电化学合成

- 对磺酰基苯衍生物的电化学合成研究提供了一种新颖且环保的生产方法。这些方法避免了使用有毒试剂并提供了高产率,展示了化学合成的可持续方法 (Sharafi-kolkeshvandi 等,2016)。

属性

IUPAC Name |

1-chloro-4-[chloro(difluoro)methyl]sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUOPZAXIVBMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(F)(F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514548 | |

| Record name | 1-Chloro-4-[chloro(difluoro)methanesulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene | |

CAS RN |

403496-62-8 | |

| Record name | 1-Chloro-4-[chloro(difluoro)methanesulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

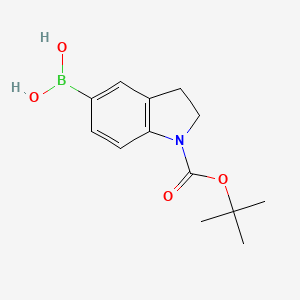

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile](/img/structure/B3031428.png)

![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)